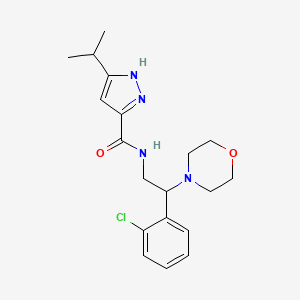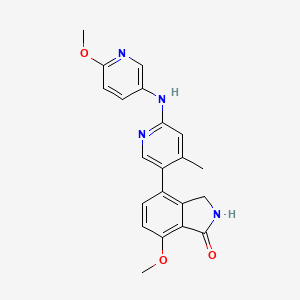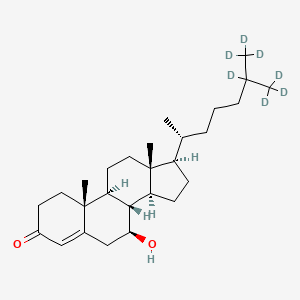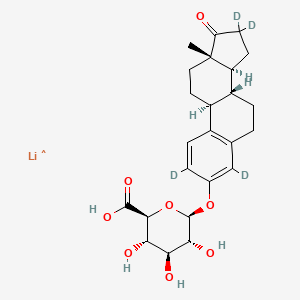
Tetrahydrodeoxycortisol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrodeoxycortisol-d5 is a labelled analog of Tetrahydrodeoxycortisol, which is a metabolite of Cortisol. Cortisol is a steroid hormone in the glucocorticoid class of hormones. The compound is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrodeoxycortisol-d5 involves the incorporation of deuterium atoms into the Tetrahydrodeoxycortisol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents, catalysts, and controlled reaction environments. Quality control measures are implemented to ensure the product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrodeoxycortisol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which are used in further research and analysis.
Applications De Recherche Scientifique
Tetrahydrodeoxycortisol-d5 is used in a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Utilized as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Mécanisme D'action
The mechanism of action of Tetrahydrodeoxycortisol-d5 involves its role as a labelled analog of Tetrahydrodeoxycortisol. It allows researchers to trace and study the metabolic pathways of Cortisol and its metabolites. The molecular targets and pathways involved include various enzymes and receptors associated with Cortisol metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrahydrodeoxycortisol
- Tetrahydrocorticosterone
- Tetrahydrodeoxycorticosterone
Uniqueness
Tetrahydrodeoxycortisol-d5 is unique due to its stable isotope labeling, which allows for precise and accurate tracing of metabolic pathways. This makes it a valuable tool in research compared to its non-labeled counterparts.
Propriétés
Formule moléculaire |
C21H34O4 |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
2-hydroxy-1-[(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1/i5D2,11D2,14D |
Clé InChI |
UPTAPIKFKZGAGM-NDPJIYLKSA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4(C(=O)CO)O)C)C)([2H])[2H])O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















